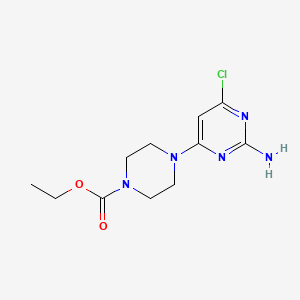

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It features a pyrimidinyl group attached to a piperazine ring, which is further esterified with ethyl carboxylate

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Formation of 2-amino-6-chloropyrimidin-4-yl: This can be achieved by reacting appropriate precursors such as 2,4-dichloropyrimidine with ammonia under controlled conditions.

Piperazine Attachment: The resulting 2-amino-6-chloropyrimidin-4-yl compound is then reacted with piperazine to form the intermediate piperazine derivative.

Esterification: Finally, the intermediate is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at different positions of the pyrimidinyl or piperazine rings can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Pyrimidinyl oxo derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different substituents on the pyrimidinyl or piperazine rings.

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate has potential applications in virology, antiviral drug development, and other areas. Studies suggest that the compound interacts with biological systems, and its ability to inhibit Bruton's tyrosine kinase indicates it could modulate signaling pathways involved in immune responses and cancer progression. Further research is needed to fully understand its range of interactions and therapeutic potential.

Virology and Antiviral Drug Development

- This compound exhibits promising antiviral activity and has been investigated as a potential antiviral agent against various viruses, including Newcastle disease virus.

- Compounds containing similar heteroaryl amines have demonstrated efficacy comparable to the well-known antiviral drug Ribavirin.

Synthesis

- The synthesis of this compound typically involves multi-step organic reactions.

- Common synthesis methods include the use of building blocks .

Biological Activity

- This compound exhibits significant biological activity, particularly regarding its potential as a therapeutic agent.

- It has been noted for its interaction with various biological targets, including its ability to inhibit Bruton's tyrosine kinase, suggesting it could modulate signaling pathways involved in immune responses and cancer progression.

Mécanisme D'action

The mechanism by which Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-amino-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

Ethyl 4-(2-amino-6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate

Ethyl 4-(2-amino-6-bromopyrimidin-4-yl)piperazine-1-carboxylate

Uniqueness: Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the chloro substituent on the pyrimidinyl ring, which can influence its reactivity and biological activity compared to its methyl, ethoxy, and bromo analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Activité Biologique

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its potential as an antiviral agent. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula: C11H16ClN5O2

- Molecular Weight: 285.73 g/mol

- Structure: The compound features a piperazine ring with a carboxylate group and a chlorinated pyrimidine moiety, which contributes to its biological activity .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties. It has shown efficacy against several viruses, including the Newcastle disease virus, with activity comparable to established antiviral agents like Ribavirin.

Mechanism of Action:

- The compound appears to inhibit viral replication through interference with nucleotide biosynthesis pathways, which are crucial for both host cell metabolism and viral propagation .

Interaction with Biological Targets

The compound has been shown to interact with various biological targets:

- Bruton's Tyrosine Kinase (BTK): this compound inhibits BTK, potentially modulating immune responses and cancer progression.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(2-amino-pyrimidin-4-yl)piperazine-1-carboxylate | C10H14N4O2 | Lacks chlorine substitution; potential similar activity |

| 4-(piperazin-1-yl)pyrimidine | C8H11N5 | More basic structure; absence of carboxylic acid functionality |

| 2-amino-6-chloropyrimidine | C5H5ClN2 | Simplified structure; lacks piperazine moiety |

This table highlights how the unique combination of functionalities in this compound may enhance its biological activity compared to simpler analogs.

Study on Antiviral Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antiviral efficacy of this compound against various strains of viruses. The results indicated:

- Inhibition Rates: The compound showed an inhibition rate of over 70% against Newcastle disease virus in vitro.

Cancer Research Applications

Another study explored the compound's role in cancer therapy. It was found that:

- Cell Cycle Modulation: By inhibiting BTK, the compound effectively halted cell cycle progression in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Future Directions

Further research is warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:

- In vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Target Identification: Detailed investigations into other potential molecular targets involved in its mechanism of action.

Propriétés

IUPAC Name |

ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5O2/c1-2-19-11(18)17-5-3-16(4-6-17)9-7-8(12)14-10(13)15-9/h7H,2-6H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSNLJWSIKJEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.